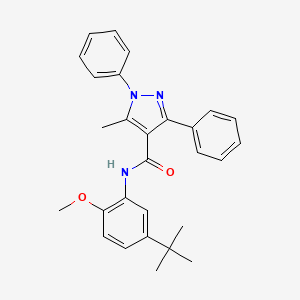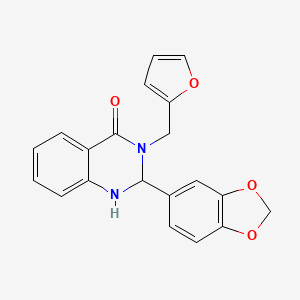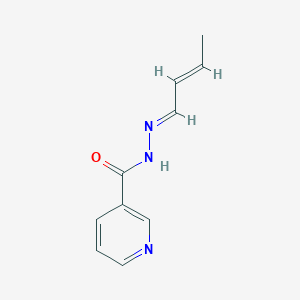
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-2-methoxybenzoic acid with appropriate reagents to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as flow microreactor systems can be employed to enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like KMnO4 or CrO3.
Reduction: Reducing agents such as NaBH4 or LiAlH4 can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and catalysts (e.g., Pd/C for hydrogenation reactions). The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism by which N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE include:
Uniqueness
What sets N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C28H29N3O2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C28H29N3O2/c1-19-25(27(32)29-23-18-21(28(2,3)4)16-17-24(23)33-5)26(20-12-8-6-9-13-20)30-31(19)22-14-10-7-11-15-22/h6-18H,1-5H3,(H,29,32) |
InChI Key |
JNZFOJOOBYGREC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[(4-chlorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]](/img/structure/B10954853.png)
![N-[6-bromo-2-(2,4-dipropoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10954854.png)

![N-benzhydryl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954865.png)
![(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10954868.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10954873.png)
![(2E,5Z)-2-[(4-bromophenyl)imino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10954889.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10954897.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10954902.png)
![3-(3-Chlorophenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea](/img/structure/B10954907.png)
![[1-amino-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B10954912.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B10954932.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10954936.png)
